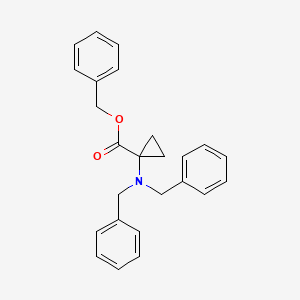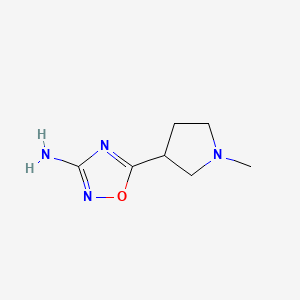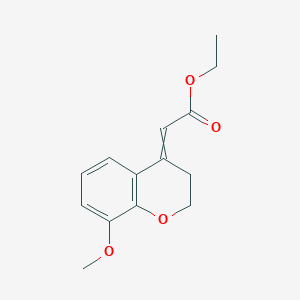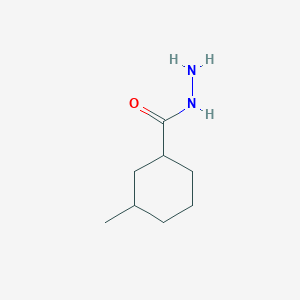
Benzyl 1-(dibenzylamino)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a cyclopropane ring, which is known for its high strain and reactivity, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dibenzylamine with benzyl bromide in the presence of a strong base to form the intermediate, followed by cyclopropanation using diethyl malonate and 1,2-dibromoethane under phase-transfer catalysis conditions . The reaction is carried out in an aqueous sodium hydroxide solution with triethylbenzylammonium chloride as the phase-transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Benzyl ethers, benzyl amines.
科学的研究の応用
BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE involves its interaction with specific molecular targets, leading to various chemical transformations. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. This reactivity is harnessed in synthetic applications to create complex molecular structures.
類似化合物との比較
Similar Compounds
Cyclopropane-1,1-dicarboxylate derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.
Benzyl derivatives: Compounds like benzyl bromide and benzyl chloride are used in similar substitution reactions.
Uniqueness
BENZYL 1-(DIBENZYLAMINO)CYCLOPROPANE-1-CARBOXYLATE is unique due to its combination of a cyclopropane ring with benzyl and dibenzylamino groups, providing a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized synthetic applications and research.
特性
IUPAC Name |
benzyl 1-(dibenzylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-24(28-20-23-14-8-3-9-15-23)25(16-17-25)26(18-21-10-4-1-5-11-21)19-22-12-6-2-7-13-22/h1-15H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXWIXIFCODDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)
![2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)


![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)


![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)



